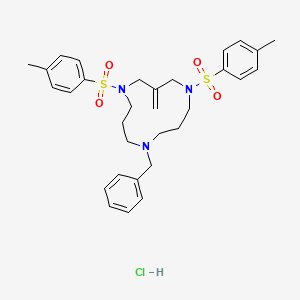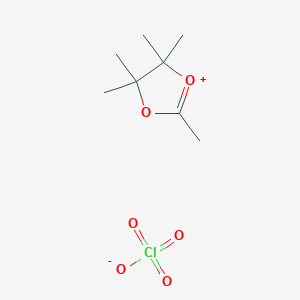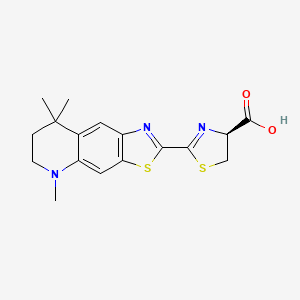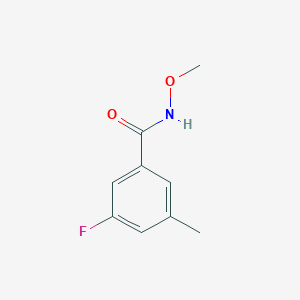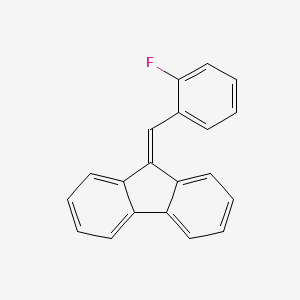
9-(2-Fluorobenzylidene)-9h-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Fluorobenzylidene)-9h-fluorene: is an organic compound that belongs to the class of fluorinated aromatic compounds. The presence of a fluorine atom in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry. Fluorinated compounds are known for their enhanced stability, bioavailability, and reactivity, which are valuable in pharmaceuticals, materials science, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluorobenzylidene)-9h-fluorene typically involves the condensation of 9H-fluorene-9-carbaldehyde with 2-fluorobenzaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of byproducts .
化学反応の分析
Types of Reactions:
Oxidation: 9-(2-Fluorobenzylidene)-9h-fluorene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: 9-(2-Fluorobenzylidene)-9h-fluorene is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds are often used as probes or markers due to their ability to interact with biological molecules in specific ways. This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs with improved stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the enhanced properties imparted by the fluorine atom .
作用機序
The mechanism of action of 9-(2-Fluorobenzylidene)-9h-fluorene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
類似化合物との比較
- 9-(2-Chlorobenzylidene)-9h-fluorene
- 9-(2-Bromobenzylidene)-9h-fluorene
- 9-(2-Iodobenzylidene)-9h-fluorene
Comparison: Compared to its chlorinated, brominated, and iodinated analogs, 9-(2-Fluorobenzylidene)-9h-fluorene exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s enhanced stability, reactivity, and bioavailability. These properties make it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
1229-63-6 |
|---|---|
分子式 |
C20H13F |
分子量 |
272.3 g/mol |
IUPAC名 |
9-[(2-fluorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13F/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
InChIキー |
UWKOZSVSOSWBLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


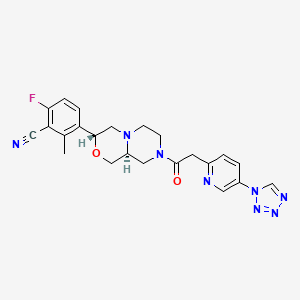
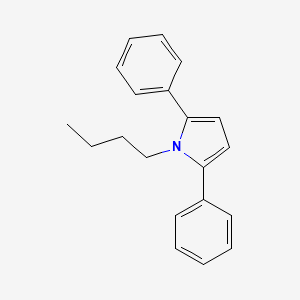


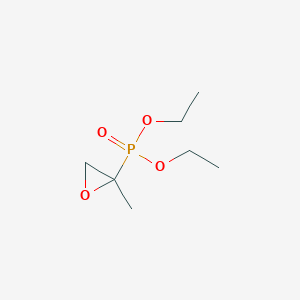
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
